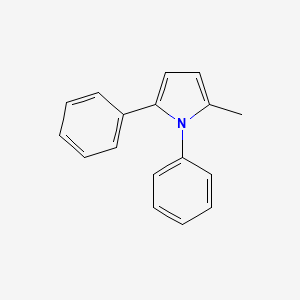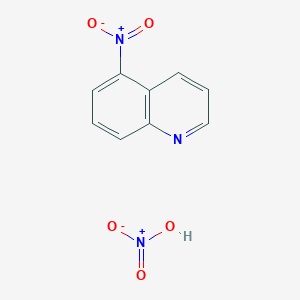
5-Nitroquinoline nitrate
Vue d'ensemble
Description
5-Nitroquinoline nitrate is a chemical compound with the linear formula C9H7N3O5 . It has a molecular weight of 237.173 and is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Quinoline, the base structure of this compound, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety . The nitro group (NO2) and nitrate group (NO3) are attached to this core .Applications De Recherche Scientifique
Crystal Structures and Antimicrobial Activities
A study by Massoud et al. (2013) explored the synthesis and structure of various Ag(I) quinoline compounds, including [Ag(5-nitroquinoline)2]NO3. This compound showed promise in antimicrobial activities against multidrug-resistant bacteria strains, indicating potential applications in combating bacterial infections and in the development of antimicrobial agents (Massoud et al., 2013).
Nitrobenzopyridines Spectroscopy
Sánchez-Viesca and Berros (2007) investigated the spectroscopic properties of nitrobenzopyridines, including 5-nitroquinoline. Their research provides insights into the hydrogen bonding and chemical shifts in these compounds, which are crucial for understanding their chemical behavior and potential applications in various scientific fields (Sánchez-Viesca & Berros, 2007).
Chelating Agents Against Mycobacterium Bovis
Murugasu-Oei and Dick (2001) examined the in vitro activity of nitroxoline, a derivative of 5-nitroquinoline, against Mycobacterium bovis BCG. This study highlights the bactericidal and bacteriostatic properties of 5-nitroquinoline derivatives, suggesting their potential as therapeutic agents against bacterial infections (Murugasu-Oei & Dick, 2001).
Voltammetric and Amperometric Determination
Yosypchuk et al. (2012) researched the use of silver solid amalgam electrodes for determining nitrated polyaromatic compounds, including 5-nitroquinoline. Their study is significant for environmental monitoring, as it provides a method for detecting genotoxic substances in drinking water, contributing to public health and safety (Yosypchuk et al., 2012).
Synthesis Techniques
Research by Zhu Hui-qin (2005) focused on synthesizing 8-hydroxy-5-nitroquinoline using polyethylene glycol as a phase transfer catalyst. This provides a simplified and efficient method for producing nitroquinoline derivatives, which are important in various chemical and pharmaceutical applications (Zhu Hui-qin, 2005).
Safety and Hazards
5-Nitroquinoline nitrate is harmful if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
nitric acid;5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.HNO3/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8;2-1(3)4/h1-6H;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKCWVBGEZSEMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)[N+](=O)[O-].[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40638447 | |
| Record name | Nitric acid--5-nitroquinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40638447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38632-50-7 | |
| Record name | NSC163931 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitric acid--5-nitroquinoline (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40638447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride](/img/structure/B1655494.png)
![Acetamide, n-[(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]-n-phenyl-](/img/structure/B1655495.png)
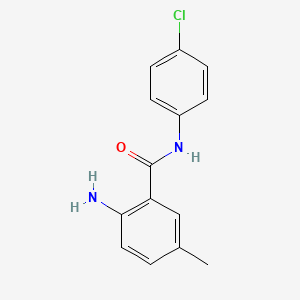
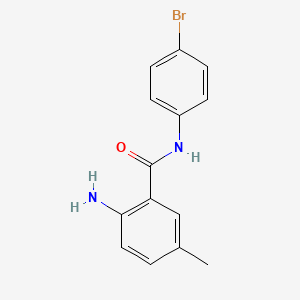



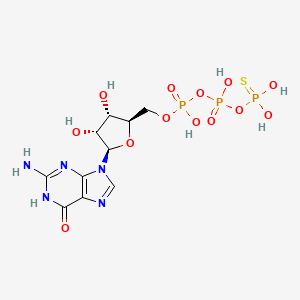
![Hexahydro-6H-3,5-methanocyclopenta[b]furan-6-one](/img/structure/B1655507.png)

![1-methoxy-4-[(Z)-2-nitro-2-phenylethenyl]benzene](/img/structure/B1655509.png)
![Oxazolidine, 3-acetyl-2-[2-(acetyloxy)phenyl]-](/img/structure/B1655512.png)

